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molecular formula C13H7BrN2O B8470351 3-(3-Bromobenzoyl)pyridine-2-carbonitrile

3-(3-Bromobenzoyl)pyridine-2-carbonitrile

Cat. No. B8470351
M. Wt: 287.11 g/mol
InChI Key: JUJMDLABZIAOGH-UHFFFAOYSA-N
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Patent
US07629356B2

Procedure details

A suspension of highly active zinc (Rieke zinc) in THF (100 mg/mL, 12.7 mL, 19.4 mmol) was added via a syringe to a solution of 3-bromo-2-cyanopyridine (1.189 g, 6.497 mmol) in anhydrous THF (20 mL) under an atmosphere of argon. The mixture was stirred for four h at room temperature and then at 50° C. for 15 min. The remaining zinc powder was allowed to settle at the bottom of the flask overnight at −20° C. The top solution was transferred to another flask and cooled to −20° C. To this was added a 1 M solution of copper cyanide di(lithium bromide) complex in THF (6.82 mL) and the resulting mixture was stirred for 5 min at −20° C. and for 35 min at 0° C. and then cooled to −30° C. prior to the addition of 3-bromobenzoyl chloride (1.78 g, 8.12 mmol). The mixture was stirred for 6 h during which time the temperature went from −30° C. to 0° C. The reaction was quenched by the addition of saturated ammonium chloride solution and ethyl acetate was added. The phases were separated and the organic phase was washed with 1 M sodium carbonate solution and with brine. The solution was dried over magnesium sulfate and evaporated. Purification by column chromatography using a gradient of increasing concentration of ethyl acetate in heptane (0-50%) gave 1.18 g (63% yield) of the title compound. 1H NMR (CDCl3) δ 8.92 (dd, 1H), 7.98 (dd, 1H), 7.96 (t, 1H), 7.84-7.81 (m, 1H), 7.73-7.70 (m, 1H), 7.68 (dd, 1H), 7.43 (t, 1H); MS (CI) m/z M+ 287, 289.
Quantity
1.189 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6.82 mL
Type
solvent
Reaction Step Two
Quantity
1.78 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
12.7 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
63%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([C:8]#[N:9])=[N:4][CH:5]=[CH:6][CH:7]=1.[Br:10][C:11]1[CH:12]=[C:13]([CH:17]=[CH:18][CH:19]=1)[C:14](Cl)=[O:15]>C1COCC1.[Zn]>[Br:10][C:11]1[CH:12]=[C:13]([CH:17]=[CH:18][CH:19]=1)[C:14]([C:2]1[C:3]([C:8]#[N:9])=[N:4][CH:5]=[CH:6][CH:7]=1)=[O:15]

Inputs

Step One
Name
Quantity
1.189 g
Type
reactant
Smiles
BrC=1C(=NC=CC1)C#N
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
6.82 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1.78 g
Type
reactant
Smiles
BrC=1C=C(C(=O)Cl)C=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Name
Quantity
12.7 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for four h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
bottom of the flask overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
at −20° C
CUSTOM
Type
CUSTOM
Details
The top solution was transferred to another flask
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −20° C
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 5 min at −20° C. and for 35 min at 0° C.
Duration
35 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −30° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred for 6 h during which time the temperature
Duration
6 h
CUSTOM
Type
CUSTOM
Details
went from −30° C. to 0° C
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of saturated ammonium chloride solution and ethyl acetate
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase was washed with 1 M sodium carbonate solution and with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography
TEMPERATURE
Type
TEMPERATURE
Details
of increasing concentration of ethyl acetate in heptane (0-50%)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=C(C(=O)C=2C(=NC=CC2)C#N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.18 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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